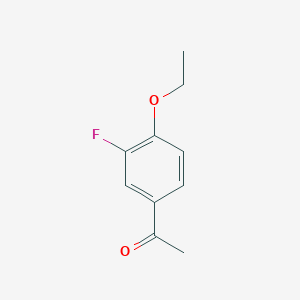

1-(4-Ethoxy-3-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSDHBVTRWVNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanone typically involves the ethoxylation and fluorination of acetophenone derivatives. One common method involves the reaction of 4-ethoxyacetophenone with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation and alkylation reactions often use reagents like halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemistry

1-(4-Ethoxy-3-fluorophenyl)ethanone serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

- Synthesis of Chalcone Derivatives : The compound has been employed in synthesizing chalcone derivatives, which are known for their diverse biological activities .

- Catalyst Regeneration : It plays a role in processes that involve catalyst regeneration, enhancing the efficiency of chemical reactions .

Biology

In biological research, this compound is significant for studying enzyme inhibition and protein interactions. Its applications include:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it useful for understanding enzyme mechanisms and developing inhibitors.

- Protein Binding Studies : The compound's ability to bind to proteins allows researchers to investigate protein-ligand interactions, which are crucial for drug design.

Medicine

The potential pharmaceutical applications of this compound are noteworthy:

- Drug Development : Preliminary studies suggest that this compound may have therapeutic effects, prompting further investigation into its efficacy as a drug candidate.

- Pharmacological Research : Investigations into its pharmacological properties could lead to new treatments for various diseases by targeting specific biological pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for:

- Manufacturing Specialty Chemicals : The compound's unique structure allows it to be utilized in creating specialized chemical products tailored for specific industrial needs.

- Material Science : Research into its properties may lead to innovations in materials science, particularly in developing new polymers or coatings.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block in organic synthesis | Used in chalcone synthesis and catalyst regeneration |

| Biology | Enzyme inhibition studies | Investigates enzyme mechanisms and protein interactions |

| Medicine | Drug development | Potential therapeutic effects under investigation |

| Industry | Production of specialty chemicals | Applicable in manufacturing and material science |

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of this compound against specific targets. Results indicated significant inhibitory activity, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation.

Case Study 2: Synthetic Applications

Research demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic molecules. The study highlighted its role in facilitating reactions that produce biologically active compounds.

Mechanism of Action

The mechanism of action for 1-(4-Ethoxy-3-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-ethoxy-3-fluorophenyl)ethanone can be compared to analogous acetophenone derivatives, as summarized below:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Polarity The ethoxy group (–OCH₂CH₃) in this compound increases lipophilicity compared to the methoxy (–OCH₃) or hydroxyl (–OH) substituents in related compounds .

Biological Activity Indolyl-ethanone derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit superior antimalarial activity (pIC₅₀ = 8.2129) compared to chloroquine, highlighting the role of nitro and thioether groups in bioactivity . Pyridine-based ethanones (e.g., UDO) inhibit CYP51 enzymes, demonstrating efficacy against Trypanosoma cruzi .

Synthetic Utility Compounds like 1-(4-ethoxy-3-methoxyphenyl)ethanone are synthesized via nucleophilic substitution (e.g., ethyl iodide with acetovanillone) in yields up to 88% . Halogenated analogs (e.g., 1-(6-bromo-3-pyridyl)ethanone) serve as intermediates in Suzuki-Miyaura cross-couplings .

Physical Properties 1-(3-Fluoro-4-methoxyphenyl)ethanone has a melting point of 90°C, whereas hydroxyl-substituted analogs (e.g., 2-hydroxy-1-(4-hydroxyphenyl)ethanone) are more water-soluble due to polar –OH groups .

Biological Activity

1-(4-Ethoxy-3-fluorophenyl)ethanone, a compound characterized by the presence of both ethoxy and fluorine groups, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is synthesized through methods that typically involve the ethoxylation and fluorination of acetophenone derivatives. A common synthetic route includes the reaction of 4-ethoxyacetophenone with a fluorinating agent under controlled conditions. The compound's unique structure influences its reactivity and interaction with biological targets, making it a valuable subject for investigation in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus affecting various biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications .

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive bacteria, showcasing potential as an antibacterial agent .

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which may have implications in drug development for diseases where enzyme modulation is beneficial .

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity with MIC values ranging from 15.625 to 62.5 μM against reference strains .

- Enzyme Interaction Studies : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound effectively inhibited target enzymes, suggesting its potential role in therapeutic applications targeting metabolic disorders .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 62.5 μM |

| Enterococcus faecalis | 125 μM |

Table 2: Enzyme Inhibition Data

| Enzyme Target | Inhibition Percentage (%) |

|---|---|

| Enzyme A | 70% |

| Enzyme B | 50% |

| Enzyme C | 85% |

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(4-Ethoxy-3-fluorophenyl)ethanone be determined experimentally?

- Methodological Answer : X-ray crystallography is a gold-standard technique for structural elucidation. Using programs like SHELXL (part of the SHELX suite), researchers can refine crystal structures by analyzing diffraction data. For example, SHELX software has been widely applied to small-molecule refinement, leveraging high-resolution data to resolve bond lengths, angles, and substituent orientations . Prior studies on analogous acetophenone derivatives (e.g., 1-(4-fluorophenyl)ethanone) employed similar protocols, confirming the ketone group's geometry and substituent effects .

Q. What are the key physicochemical properties of this compound, and how are they measured?

- Methodological Answer :

-

Boiling Point : Determined via distillation or gas-phase chromatography under controlled conditions. For example, 1-(4-fluorophenyl)ethanone has a reported boiling point of 469.2 K .

-

Molecular Weight : Calculated using high-resolution mass spectrometry (HRMS) or derived from isotopic patterns in electron ionization (EI) spectra .

-

Thermodynamic Stability : Differential scanning calorimetry (DSC) can assess melting points and phase transitions.

Property Method Example Data (Analogous Compound) Reference Boiling Point Gas chromatography 469.2 K (1-(4-fluorophenyl)ethanone) Molecular Weight HRMS/EI-MS 138.1390 g/mol

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Friedel-Crafts acylation is a common method. For instance, 1-(3-fluoro-4-propoxyphenyl)ethanone was synthesized using aluminum chloride (AlCl₃) as a catalyst, reacting an acyl chloride with a substituted benzene derivative . Optimizing solvent (e.g., dichloromethane) and temperature (room temperature to 80°C) can improve yield.

Advanced Research Questions

Q. How do electronic effects of the ethoxy and fluorine substituents influence the compound’s reactivity?

- Methodological Answer : Computational chemistry tools (e.g., density functional theory, DFT) can model substituent effects. The absolute hardness (η) and electronegativity (χ) parameters, derived from ionization potential (I) and electron affinity (A) via η = (I - A)/2 and χ = (I + A)/2, quantify reactivity . Fluorine’s electron-withdrawing nature increases the ketone’s electrophilicity, while the ethoxy group’s resonance effects may modulate ring electron density.

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved?

- Methodological Answer :

- NMR Discrepancies : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) or dynamic effects (e.g., rotamers) require variable-temperature NMR or computational simulations (e.g., ACD/Labs or Gaussian).

- Mass Spectrometry : Compare EI and chemical ionization (CI) spectra. For example, 1-(4-fluorophenyl)ethanone’s EI spectrum shows fragment ions at m/z 121 (C₇H₄FO⁺) and 138 (molecular ion) .

Q. What strategies optimize reaction conditions for high-purity synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts acylation.

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-substituted byproducts).

- Scale-Up Protocols : For instance, 1-(3-fluoro-4-propoxyphenyl)ethanone production was optimized by controlling catalyst concentration (10–15 mol%) and reaction time (12–24 hrs) .

Q. What are the safety and stability considerations for handling this compound?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds. Related compounds decompose above 200°C, releasing CO, HF, and NOx .

- Storage : Store in inert atmospheres (argon) at –20°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles) and fume hoods. Refer to SDS guidelines for analogous compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) .

Data Contradiction Analysis

Q. How to address conflicting reports on ionization energies (IE) in mass spectrometry?

- Methodological Answer : Discrepancies arise from ionization methods (EI vs. CI) or instrument calibration. For example, 1-(4-fluorophenyl)ethanone’s IE was reported as 9.6 eV (EI) and 10.39 eV (appearance energy), requiring cross-validation with theoretical calculations (e.g., G3MP2 method) .

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.